2-(2-Amino-5-fluoropyridin-3-yl)acetic acid
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Overview
Description
2-(2-Amino-5-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination . The reaction conditions often require the use of hydrofluoric acid (HF) and sodium nitrite (NaNO2) under controlled temperatures to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance yield and purity. Additionally, the implementation of safety measures is crucial due to the hazardous nature of some reagents involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-(2-Amino-5-fluoropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: A precursor in the synthesis of 2-(2-Amino-5-fluoropyridin-3-yl)acetic acid.
2-Amino-3-fluoropyridine: Another fluorinated pyridine with different substitution patterns.
2-Amino-4-fluoropyridine: Similar structure but with the fluorine atom in a different position.
Uniqueness
This compound is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
1805099-05-1 |
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Molecular Formula |
C7H7FN2O2 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-(2-amino-5-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H2,9,10)(H,11,12) |
InChI Key |
NSBXUBPHEXHUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)N)F |
Origin of Product |
United States |
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